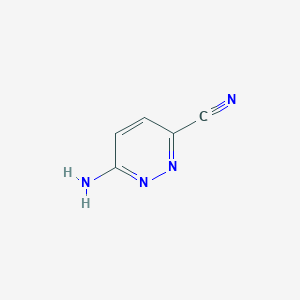

6-Aminopyridazine-3-carbonitrile

Overview

Description

“6-Aminopyridazine-3-carbonitrile” is a chemical compound with the molecular formula C5H4N4 and a molecular weight of 120.11 . It is a solid substance at room temperature .

Molecular Structure Analysis

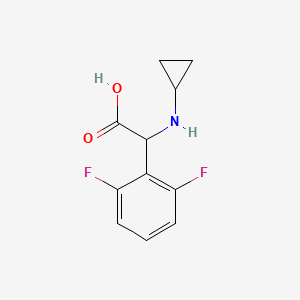

The molecular structure of “6-Aminopyridazine-3-carbonitrile” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with an amino group at the 6th position and a carbonitrile group at the 3rd position .Physical And Chemical Properties Analysis

“6-Aminopyridazine-3-carbonitrile” is a solid substance at room temperature . The melting point is 159-163 °C .Scientific Research Applications

Chemical Transformations and Synthesis Methods

6-Aminopyridazine-3-carbonitrile and its derivatives have been explored in various chemical transformations, contributing to the field of heterocyclic chemistry. A study by Rykowski, Wolińska, and Plas (2000) demonstrated a new route to functionalized 3‐aminopyridazines through ANRORC type ring transformation of 1,2,4‐triazines with carbon nucleophiles. This process involves nucleophilic addition, ring opening, and intramolecular closure, showcasing the compound's potential in synthesizing complex heterocycles A. Rykowski, E. Wolińska, H. Plas, 2000.

Khalafy et al. (2013) developed a simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles, demonstrating the versatility of this compound in facilitating one-pot reactions in water and ethanol, which is crucial for eco-friendly and efficient synthesis methods J. Khalafy, M. Rimaz, S. Farajzadeh, Mahnaz Ezzati, 2013.

Application in Drug Discovery

The compound's derivatives have been studied for their potential in drug discovery, including as serotonin 5-HT3 receptor antagonists. Mahesh, Perumal, and Pandi (2004) reported the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, showcasing their activity against 5-HT3 receptors, indicating potential applications in treating disorders related to the serotonin system R. Mahesh, R. V. Perumal, P. V. Pandi, 2004.

Fluorescent Chemosensors

The compound has also been explored for its application in developing fluorescent chemosensors. Santharam Roja, Shylaja, and Kumar (2020) synthesized a phenothiazine-tethered 2-aminopyridine-3-carbonitrile that exhibited selective and sensitive fluorescence towards Fe3+ ions and picric acid. This research highlights the compound's role in environmental monitoring and safety applications Somi Santharam Roja, A. Shylaja, R. Kumar, 2020.

Antimicrobial and Anticancer Research

Further studies on the compound's derivatives have shown promising antimicrobial and anticancer properties. Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives with evaluated antibacterial activity, opening avenues for developing new antimicrobial agents S. Rostamizadeh, Masoomeh Nojavan, R. Aryan, H. Sadeghian, Mahdieh Davoodnejad, 2013.

Safety And Hazards

properties

IUPAC Name |

6-aminopyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-3-4-1-2-5(7)9-8-4/h1-2H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQONPDVLWRZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90668476 | |

| Record name | 6-Aminopyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopyridazine-3-carbonitrile | |

CAS RN |

340759-46-8 | |

| Record name | 6-Aminopyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90668476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid](/img/structure/B1486614.png)

![N-[2-(4-fluorophenyl)ethyl]oxan-4-amine](/img/structure/B1486617.png)

![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)

![3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid](/img/structure/B1486626.png)

![N-[(2,4-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B1486628.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)